molecular formula C16H22N2O2 B2811866 1-acetyl-N-butyl-N-phenylazetidine-3-carboxamide CAS No. 1421522-16-8

1-acetyl-N-butyl-N-phenylazetidine-3-carboxamide

カタログ番号 B2811866
CAS番号: 1421522-16-8
分子量: 274.364
InChIキー: SYJGCWUVKGNOTB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, reaction conditions, and steps involved in the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the compound’s structure .

科学的研究の応用

Acetyl-CoA Carboxylase-a as a Novel Target for Cancer Therapy

Acetyl-CoA carboxylases (ACC) are key enzymes in de novo fatty acid synthesis, catalyzing the carboxylation of acetyl-CoA to form malonyl-CoA. Research by Wang et al. (2010) emphasizes the up-regulation of ACC-alpha in various human cancers, promoting lipogenesis to support rapid growth and proliferation of cancer cells. Consequently, targeting ACC-alpha could be a promising approach for cancer intervention. This insight suggests potential applications in developing treatments targeting metabolic pathways in cancer cells, highlighting the relevance of enzymes similar to 1-acetyl-N-butyl-N-phenylazetidine-3-carboxamide in therapeutic strategies (Wang, Rajput, Watabe, Liao, Cao, 2010).

Histone Deacetylase Inhibitors in Anticancer Therapy

Kouraklis and Theocharis (2006) discuss the role of histone deacetylation in gene expression regulation and its connection to cell fate control. Histone deacetylase inhibitors (HDIs) are identified as a new class of anti-neoplastic agents being evaluated in clinical trials. These compounds, by affecting acetylation processes, offer a novel approach to cancer treatment, potentially in combination with traditional chemotherapy or DNA-demethylating agents. This underscores the significance of acetylation mechanisms, akin to the actions of this compound, in developing therapeutic interventions for cancer (Kouraklis, Theocharis, 2006).

Acetyl-CoA Carboxylase (ACC) as a Therapeutic Target

Chen et al. (2019) provide an extensive review on Acetyl-CoA Carboxylase (ACC), a pivotal enzyme in fatty acid metabolism, spotlighting its role in human diseases including obesity, diabetes, and cancer. The exploration of ACC inhibitors has shown promising directions in drug discovery, particularly in treating metabolic syndrome and cancer. The study suggests that understanding and manipulating the acetylation pathways, similar to those influenced by this compound, can open up novel therapeutic avenues across a spectrum of diseases (Chen, Duan, Wei, Ning, Bi, Zhao, Qin, Li, 2019).

作用機序

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves identifying any risks associated with handling or using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

特性

IUPAC Name

1-acetyl-N-butyl-N-phenylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-3-4-10-18(15-8-6-5-7-9-15)16(20)14-11-17(12-14)13(2)19/h5-9,14H,3-4,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJGCWUVKGNOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)C2CN(C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。